1-Bromo-4-((5-bromopentyl)oxy)benzene
Description
Contextualization of Halogenated Aromatic Ethers in Contemporary Organic Chemistry and Materials Science
Halogenated aromatic ethers are organic molecules that feature an ether linkage to an aromatic ring, which is also substituted with one or more halogen atoms. The presence of the halogen (e.g., bromine, chlorine, iodine) and the ether group imparts a distinct reactivity and set of physical properties to the molecule. In organic synthesis, the carbon-halogen bond serves as a versatile handle for a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of complex molecular architectures. The ether group, on the other hand, can influence solubility, conformation, and intermolecular interactions.
Significance of 1-Bromo-4-((5-bromopentyl)oxy)benzene as a Bifunctional Molecular Scaffold
This compound is a prime example of a bifunctional molecular scaffold. This "bifunctionality" arises from the presence of two distinct reactive sites: the aryl bromide and the alkyl bromide.
The aryl bromide (a bromine atom attached to the benzene (B151609) ring) is susceptible to a range of cross-coupling reactions, enabling the extension of the molecular structure from the aromatic core. This is a common strategy in the synthesis of rigid-rod polymers and discotic liquid crystals.
The alkyl bromide (at the terminus of the pentyl chain) offers a site for nucleophilic substitution reactions. This allows for the attachment of a wide variety of functional groups, such as azides, thiols, or other polymerizable units. This dual reactivity makes this compound a valuable linker molecule, capable of connecting different molecular fragments or serving as a monomer in step-growth polymerization.
Academic Research Objectives and Scope of Investigation
Academic and industrial research involving this compound and structurally related compounds is primarily focused on their application as building blocks in the synthesis of novel materials. Key research objectives include:
Synthesis of Novel Liquid Crystals: The rigid aromatic core and the flexible aliphatic chain are characteristic features of calamitic (rod-like) liquid crystals. Research in this area explores how the length of the alkyl chain and the nature of the terminal groups influence the mesomorphic properties (e.g., nematic, smectic phases) of the final materials.
Development of Advanced Polymers: The bifunctional nature of this compound allows it to be incorporated into various polymer architectures. For instance, it can be used to synthesize polymers with pendant functional groups or as a cross-linking agent to modify the properties of existing polymers.
Construction of Supramolecular Assemblies: The ability to selectively functionalize both ends of the molecule makes it an attractive component for the design of complex supramolecular structures, such as rotaxanes and catenanes, where specific intermolecular interactions are crucial.
The scope of investigation typically involves the multi-step synthesis of target molecules starting from this compound, followed by a thorough characterization of their chemical structure and physical properties, including thermal behavior, optical properties, and self-assembly characteristics.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | Current time information in Paris, FR. |
| CAS Number | 91130-83-5 | Current time information in Paris, FR. |
| Molecular Formula | C₁₁H₁₄Br₂O | Current time information in Paris, FR. |
| Molecular Weight | 322.04 g/mol | Current time information in Paris, FR. |
| Physical Form | White to Yellow Solid | Current time information in Paris, FR. |
| InChI Key | HHHWYJFWDIOPQF-UHFFFAOYSA-N | Current time information in Paris, FR. |
Synthetic Methodologies for this compound and Structurally Related Analogs
The synthesis of this compound, a key intermediate in various chemical syntheses, is primarily achieved through the formation of a carbon-oxygen (C-O) ether bond. This can be accomplished using classical methods such as the Williamson ether synthesis or through more modern transition metal-catalyzed cross-coupling reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(5-bromopentoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2O/c12-8-2-1-3-9-14-11-6-4-10(13)5-7-11/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHWYJFWDIOPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 1 Bromo 4 5 Bromopentyl Oxy Benzene
Reactivity Profile of the Aryl Bromide Moiety
The chemical behavior of 1-Bromo-4-((5-bromopentyl)oxy)benzene is characterized by two distinct reactive sites: the aryl bromide and the alkyl bromide. The aryl bromide, a bromine atom attached to the benzene (B151609) ring, exhibits reactivity that is central to the construction of more complex molecular architectures through various cross-coupling and bond-forming reactions. The electronic properties of the phenoxy ether linkage influence the reactivity of the aryl bromide. This section will focus on the transformation studies involving this specific moiety.
Carbon-Carbon Bond Forming Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The aryl bromide of this compound is a suitable substrate for these transformations.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided search results, the general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The reactivity in such couplings generally follows the order of I > Br > Cl for the halide.
For a hypothetical Suzuki-Miyaura reaction with this compound and phenylboronic acid, the expected product would be 4-((5-bromopentyl)oxy)-1,1'-biphenyl. The reaction conditions would typically involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or a more advanced catalyst system, a base like sodium carbonate or potassium phosphate, and a suitable solvent system (e.g., toluene/water or dioxane/water).
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-((5-bromopentyl)oxy)-1,1'-biphenyl |
Sonogashira Coupling for Aryl-Alkynyl Bond Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation for synthesizing arylethynyl compounds. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. The reaction can be performed under mild conditions and has a broad substrate scope.
In the context of this compound, a Sonogashira coupling with a terminal alkyne like phenylacetylene (B144264) would yield a 1-bromo-4-((5-(phenylethynyl)pentyl)oxy)benzene derivative if the reaction were to selectively occur at the alkyl bromide, or more commonly, a 4-((5-bromopentyl)oxy)-1-(phenylethynyl)benzene if reacting at the aryl bromide. The general reactivity trend for the halide in Sonogashira couplings is I > Br > Cl.
Table 2: Hypothetical Sonogashira Coupling of this compound
| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product (Aryl Coupling) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 4-((5-bromopentyl)oxy)-1-(phenylethynyl)benzene |
Heck Reaction for Aryl-Alkene Bond Formation
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like an aryl bromide) and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes. The mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.
A Heck reaction involving this compound and an alkene such as styrene (B11656) would be expected to produce a stilbene (B7821643) derivative. The stereochemical outcome of the Heck reaction is often controlled, leading predominantly to the trans-isomer of the resulting alkene.
Table 3: Hypothetical Heck Reaction of this compound
| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Product |
| 1 | This compound | Styrene | Pd(OAc)₂ | Na₂CO₃ | DMF | (E)-1-(4-((5-bromopentyl)oxy)phenyl)-2-phenylethene |
Carbon-Heteroatom Bond Forming Reactions (e.g., Amination, Thiolation)
Beyond carbon-carbon bond formation, the aryl bromide of this compound can also participate in reactions that form bonds between carbon and heteroatoms, such as nitrogen (amination) or sulfur (thiolation). These reactions are crucial for introducing functional groups that are prevalent in pharmaceuticals and materials science.
While specific literature on the amination and thiolation of this compound is not available in the provided search results, the Buchwald-Hartwig amination is a well-established palladium-catalyzed method for forming carbon-nitrogen bonds between aryl halides and amines. Similarly, palladium- or copper-catalyzed reactions can be employed to form carbon-sulfur bonds with thiols or their corresponding salts.
Table 4: Hypothetical Carbon-Heteroatom Bond Forming Reactions
| Reaction Type | Heteroatom Source | Catalyst System | Product (Aryl Reaction) |
| Amination | Aniline (B41778) | Pd₂(dba)₃ / Ligand | N-(4-((5-bromopentyl)oxy)phenyl)aniline |
| Thiolation | Thiophenol | Pd(OAc)₂ / Ligand | (4-((5-bromopentyl)oxy)phenyl)(phenyl)sulfane |
Metal-Halogen Exchange Reactions and Grignard Reagent Formation
The formation of organometallic species, such as Grignard reagents, from organic halides is a cornerstone of carbon-carbon bond formation. libretexts.org A Grignard reagent is typically prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk The process involves the oxidative insertion of magnesium into the carbon-halogen bond, which reverses the polarity of the carbon atom, turning it from an electrophilic center into a potent nucleophile. libretexts.orgchemguide.co.uk
For this compound, the presence of two C-Br bonds—one on the aromatic ring and one at the terminus of the primary alkyl chain—presents a significant chemoselectivity challenge. The reactivity of organic halides in Grignard formation generally follows the order R-I > R-Br > R-Cl, and for a given halogen, the reactivity of the organic group is typically allyl, benzyl (B1604629) > tertiary alkyl > secondary alkyl > primary alkyl > aryl, vinyl. The primary alkyl bromide is significantly more reactive than the aryl bromide.
Consequently, attempting a standard Grignard formation with magnesium metal would likely lead to several outcomes:
Preferential reaction at the alkyl bromide: The more reactive 5-bromopentyl moiety would react first, forming the corresponding alkyl Grignard reagent. This species could then potentially react with another molecule of the starting material.
Dianion formation: With sufficient magnesium, both bromine atoms could react to form a di-Grignard reagent.
Intramolecular Wurtz-type coupling: The initially formed Grignard reagent at the alkyl chain could undergo an intramolecular reaction, leading to cyclization.
Polymerization: Intermolecular reactions could lead to the formation of polymeric side products.
Achieving selective metal-halogen exchange at the less reactive aryl bromide position while preserving the alkyl bromide requires specialized conditions. Modern methods, such as low-temperature halogen-metal exchange using organolithium reagents or the use of highly reactive Rieke magnesium, could potentially offer a pathway to the desired aryl Grignard, (4-((5-bromopentyl)oxy)phenyl)magnesium bromide. However, careful control of stoichiometry and temperature would be critical to prevent reaction at the more labile alkyl bromide site. Iron-catalyzed cross-coupling reactions have been developed to selectively couple aryl Grignard reagents with alkyl halides, highlighting the synthetic utility of being able to differentiate these two moieties. acs.orgnii.ac.jpnih.gov
Reactivity Profile of the Alkyl Bromide Moiety
The primary alkyl bromide on the pentyl chain is a versatile functional group, readily participating in a variety of transformations that are characteristic of primary alkyl halides.
Nucleophilic Substitution Reactions (SN1 and SN2)
The terminal bromine atom is attached to a primary carbon, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.com These reactions involve a backside attack by a nucleophile, leading to the displacement of the bromide ion and inversion of configuration if the carbon were chiral. Given the steric accessibility of the primary carbon, SN2 reactions are highly favored over the unimolecular (SN1) pathway, which would require the formation of an unstable primary carbocation.
The primary alkyl bromide of this compound can be displaced by a wide array of nucleophiles to introduce new functional groups, leaving the aryl bromide intact. This allows the molecule to be used as a linker, attaching the 4-bromophenoxy group to various other molecular fragments. The reaction proceeds efficiently with both strong and relatively weak nucleophiles.
Below is a table summarizing potential SN2 reactions with different nucleophiles.
| Nucleophile | Reagent Example | Product | Product Class |
| Hydroxide | Sodium Hydroxide (NaOH) | 5-(4-Bromophenoxy)pentan-1-ol | Alcohol |
| Alkoxide | Sodium Ethoxide (NaOEt) | 1-Bromo-4-(5-ethoxypentoxy)benzene | Ether |
| Cyanide | Sodium Cyanide (NaCN) | 6-(4-Bromophenoxy)hexanenitrile | Nitrile |
| Azide | Sodium Azide (NaN₃) | 1-((5-Azidopentyl)oxy)-4-bromobenzene | Azide |
| Thiolate | Sodium Thiophenolate (NaSPh) | 1-Bromo-4-((5-(phenylthio)pentyl)oxy)benzene | Sulfide |
| Amine | Ammonia (NH₃) | 5-(4-Bromophenoxy)pentan-1-amine | Primary Amine |
| Carboxylate | Sodium Acetate (NaOAc) | 5-(4-Bromophenoxy)pentyl acetate | Ester |
The five-carbon chain separating the two functional ends of the molecule makes it an ideal precursor for intramolecular cyclization to form stable five-, six-, or seven-membered rings. While the molecule as-is will not cyclize without an external reagent, it can be easily modified to facilitate ring closure.
A common strategy is the intramolecular Williamson ether synthesis. masterorganicchemistry.com This would require converting one of the bromide groups into an alcohol, which is then deprotonated to form a nucleophilic alkoxide. For example, if the aryl bromide were selectively hydrolyzed to a phenol (B47542) (a difficult transformation) and the alkyl bromide remained, the resulting phenoxide could attack the alkyl bromide in an intramolecular SN2 reaction. This would form a five-membered ring fused to the benzene ring, known as a dihydrofuran derivative.
More plausibly, a nucleophile could be installed via substitution at the aryl bromide position. For instance, a nucleophilic aromatic substitution reaction could replace the aryl bromide with an amino group. The resulting aniline derivative could then undergo an intramolecular N-alkylation, with the nitrogen atom attacking the primary alkyl bromide to form a seven-membered heterocyclic ring. Alternatively, if the alkyl bromide is first converted to an alcohol and the aryl bromide is then converted to a nucleophile, subsequent cyclization can lead to the formation of cyclic ethers like a substituted tetrahydropyran (B127337) (a six-membered ring), a process that is generally kinetically and thermodynamically favorable.
Elimination Reactions (E1 and E2) for Olefin Generation
Primary alkyl halides can undergo elimination reactions (typically bimolecular, E2) to form alkenes, although this pathway is often in competition with the SN2 reaction. youtube.com To favor elimination over substitution for a primary substrate like this compound, a strong, sterically hindered base is required. youtube.com A classic example of such a base is potassium tert-butoxide (KOtBu).
The bulky base preferentially removes a proton from the carbon adjacent (beta) to the carbon bearing the bromine, rather than attacking the electrophilic carbon itself, due to steric hindrance. The E2 mechanism is a concerted process where the C-H bond is broken, the C=C double bond is formed, and the C-Br bond is broken simultaneously.
The reaction would be as follows: This compound + KOtBu → 1-Bromo-4-(pent-4-en-1-yloxy)benzene + KBr + t-BuOH
This transformation generates a terminal alkene on the pentyl chain while leaving the ether linkage and the aryl bromide group unaffected, thereby introducing a new site of reactivity into the molecule.
Radical-Mediated Transformations and Reductive Dehalogenation
Both the aryl and alkyl C-Br bonds can be cleaved under radical conditions. Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common radical-mediated transformation. This can be achieved using a radical initiator (like AIBN) and a hydrogen atom source, such as tributyltin hydride (Bu₃SnH) or a silane.
The selectivity of the reaction depends on the relative bond dissociation energies (BDE) of the two C-Br bonds. The C(sp³)-Br bond in the primary alkyl halide is generally weaker than the C(sp²)-Br bond of the aryl halide. Therefore, under carefully controlled conditions with a limited amount of the reducing agent, it is possible to selectively cleave the alkyl bromide, yielding 1-bromo-4-(pentyloxy)benzene .
Using an excess of the radical reducing agent would lead to the cleavage of both C-Br bonds, resulting in the fully dehalogenated product, pentyl phenyl ether .
Furthermore, some biological systems, such as microorganisms found in marine sponges, are capable of performing reductive dehalogenation on brominated aromatic compounds, suggesting that such transformations can also occur via enzymatic pathways under anaerobic conditions. nih.gov
Stability and Transformations of the Ether Linkage
The ether linkage in this compound is a defining feature of its chemical structure, connecting the brominated aromatic ring to the brominated alkyl chain. The stability and reactivity of this alkyl aryl ether bond are crucial in determining the compound's behavior in various chemical environments and its utility as a synthetic intermediate. This section explores the fundamental mechanisms of alkyl aryl ether cleavage and examines the stability of the ether bond under different chemical conditions.
Alkyl aryl ethers, such as this compound, are characterized by an oxygen atom bonded to one sp²-hybridized aromatic carbon and one sp³-hybridized alkyl carbon. This structural arrangement dictates the mechanism of ether cleavage, which typically occurs under strong acidic conditions. The most common reagents used for this transformation are strong hydrogen halides, namely hydrogen bromide (HBr) and hydrogen iodide (HI).
The cleavage reaction proceeds via nucleophilic substitution. The first step involves the protonation of the ether oxygen by the strong acid, which creates a better leaving group—a neutral phenol molecule. recercat.cat Following protonation, a halide ion (Br⁻ or I⁻), acting as a nucleophile, attacks the electrophilic carbon of the alkyl group. recercat.cat
A critical aspect of this reaction is the regioselectivity of the nucleophilic attack. The C(aryl)-O bond possesses partial double bond character due to resonance, making it significantly stronger and less prone to cleavage. Consequently, the nucleophile exclusively attacks the alkyl carbon (the C(alkyl)-O bond), displacing the phenoxide group. doubtnut.com This results in the formation of a phenol and an alkyl halide. recercat.catorganic-chemistry.org
The specific mechanism of the nucleophilic attack, either Sₙ1 or Sₙ2, is determined by the structure of the alkyl group. recercat.catorganic-chemistry.org
Sₙ2 Mechanism: If the alkyl group is primary or secondary, the cleavage follows an Sₙ2 pathway. The halide nucleophile performs a backside attack on the less sterically hindered alkyl carbon, leading to the simultaneous breaking of the C(alkyl)-O bond. For this compound, which has a primary pentyl chain, the Sₙ2 mechanism is the expected pathway.
Sₙ1 Mechanism: If the alkyl group is tertiary or can form a stable carbocation (like a benzyl group), the reaction proceeds through an Sₙ1 mechanism. After protonation, the leaving group departs to form a carbocation intermediate, which is then attacked by the halide nucleophile. organic-chemistry.orgacs.org
In the case of this compound, reaction with excess HBr would lead to the cleavage of the ether bond to produce 4-bromophenol (B116583) and 1,5-dibromopentane.
| Mechanism | Alkyl Group Type | Description | Products for this compound |
|---|---|---|---|
| Sₙ2 | Primary, Secondary | A one-step process where the halide nucleophile attacks the alkyl carbon, displacing the phenoxide group. organic-chemistry.org | 4-bromophenol and 1,5-dibromopentane |
| Sₙ1 | Tertiary, Benzylic, Allylic | A two-step process involving the formation of a stable carbocation intermediate followed by nucleophilic attack. acs.org | Not applicable (pentyl group is primary) |
The utility of this compound in multi-step syntheses depends on the stability of its ether linkage under a range of reaction conditions.
Acidic Conditions: As detailed in the previous section, the alkyl aryl ether linkage is susceptible to cleavage by strong acids, particularly HBr and HI. recercat.cat The reaction requires harsh conditions (high temperatures and concentrated acid) to proceed effectively. The presence of two bromine atoms in this compound is unlikely to significantly alter this fundamental reactivity pathway, which is centered on the ether oxygen. Weaker acids are generally insufficient to cleave the stable aryl ether bond.
Basic Conditions: The ether linkage is notably stable and generally unreactive under basic conditions. Ethers are common solvents for reactions involving strong bases like organometallic reagents for this reason. The C-O bond is not susceptible to cleavage by nucleophilic attack from bases such as hydroxides or alkoxides. In fact, the Williamson ether synthesis, a common method for preparing ethers, is conducted under basic conditions. fiveable.me Therefore, this compound is expected to be stable and not undergo cleavage of its ether bond in the presence of most bases.
Oxidative Conditions: The stability of alkyl aryl ethers to oxidation can vary. While the ether linkage itself is relatively robust, the adjacent alkyl C-H bonds can be susceptible to oxidation. researchgate.net Studies on the oxidative stability of similar compounds have shown that degradation can occur, particularly at elevated temperatures. researchgate.net Specific enzymatic systems, such as fungal peroxygenases, have been shown to catalyze the H₂O₂-dependent oxidative cleavage of alkyl aryl ethers, typically yielding phenols and aliphatic aldehydes. nih.gov Chemical oxidation can also be achieved with specific reagents. For example, the oxidation of p-methoxy benzyl (PMB) ethers can serve as a deprotection strategy. organic-chemistry.org For this compound, oxidative attack would most likely occur at the C-H bonds of the pentyl group adjacent to the ether oxygen, potentially leading to fragmentation. However, under typical laboratory conditions in the absence of strong oxidizing agents or specific catalysts, the ether linkage is considered largely stable.
| Condition | Stability | Expected Transformation/Products | Reference |
|---|---|---|---|
| Strong Acid (e.g., HBr, HI) | Unstable | Cleavage to 4-bromophenol and 1,5-dibromopentane | recercat.catorganic-chemistry.org |
| Basic (e.g., NaOH, NaOEt) | Stable | No reaction at the ether linkage | fiveable.me |
| Oxidative (e.g., H₂O₂, specific catalysts) | Moderately Stable | Potential cleavage to 4-bromophenol and other oxidation products of the pentyl chain (e.g., aldehydes) | researchgate.netnih.gov |
Advanced Applications in Organic Synthesis and Functional Materials Science
As a Bifunctional Building Block for Complex Molecular Architectures
Bifunctional reagents are instrumental in organic synthesis for their capacity to construct intricate molecular frameworks in an efficient, atom-economical manner. nih.gov 1-Bromo-4-((5-bromopentyl)oxy)benzene epitomizes such a reagent, offering two reactive sites that can be addressed under different reaction conditions.
Orthogonal Reactivity for Selective Derivatization
The concept of orthogonal reactivity is central to the utility of this compound. The aryl bromide and the primary alkyl bromide exhibit different susceptibilities to various reaction conditions. Generally, aryl halides are less reactive than alkyl halides in classical nucleophilic substitution reactions due to the stronger sp² C-Br bond and resonance effects. nih.gov However, the aryl bromide is highly susceptible to reactions catalyzed by transition metals, such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. In contrast, the alkyl bromide is more prone to classical SN2-type substitutions with a wide range of nucleophiles.
This differential reactivity allows for the selective functionalization of one bromine site while leaving the other intact for subsequent transformations. For instance, a palladium-catalyzed cross-coupling reaction could be employed to form a new carbon-carbon or carbon-heteroatom bond at the aromatic ring, followed by a nucleophilic substitution at the pentyl chain. This stepwise approach is fundamental for the controlled synthesis of complex, non-symmetrical molecules.
| Reactive Site | Bond Type | Typical Reactions | Relative Reactivity Profile |
| Aryl Bromide | C(sp²)-Br | Suzuki, Heck, Buchwald-Hartwig, Sonogashira cross-coupling | Lower in nucleophilic substitution, higher in transition-metal catalysis |
| Alkyl Bromide | C(sp³)-Br | SN2 nucleophilic substitution (e.g., with amines, thiols, cyanides) | Higher in nucleophilic substitution, lower in many cross-coupling reactions |
Synthesis of Polymeric and Oligomeric Systems
The bifunctional nature of this compound makes it a valuable monomer for the synthesis of various polymeric and oligomeric structures. Depending on the reaction strategy, this monomer can be incorporated into different types of polymer backbones.
For example, poly(arylene ether)s, a class of high-performance thermoplastics, can be synthesized via nucleophilic aromatic substitution. researchgate.net In such a synthesis, a bisphenol could react with the aryl bromide of the title compound under basic conditions, leading to the formation of an ether linkage. The remaining alkyl bromide can then be used for subsequent polymerization or as a site for grafting side chains.
Alternatively, the differential reactivity can be exploited to create well-defined block copolymers. rsc.org One end of the monomer could be polymerized using one type of chemistry (e.g., transition-metal-catalyzed polycondensation at the aryl bromide), and the other end could initiate a different type of polymerization (e.g., atom transfer radical polymerization, ATRP, initiated from the alkyl bromide site). The flexible pentoxy linker can also impart desirable properties such as increased solubility and lower glass transition temperatures in the resulting polymers.
Precursor for Supramolecular Assemblies and Macrocycles
The synthesis of macrocycles and other supramolecular structures often relies on the use of flexible linkers to connect rigid structural motifs. nih.govnih.gov this compound is an ideal precursor for such applications. The five-carbon chain provides significant conformational flexibility, which can be crucial for achieving high yields in macrocyclization reactions by minimizing ring strain.
In a typical synthetic strategy, the aryl bromide can be converted into a different functional group, for instance, an alkyne via a Sonogashira coupling. The molecule would then possess an alkyne at one end and an alkyl bromide at the other. This heterobifunctional intermediate can then undergo intermolecular reactions to form a macrocyclic dimer or react with another complementary bifunctional molecule. The flexible ether linkage plays a critical role in pre-organizing the molecule for efficient cyclization. rsc.org
Integration into Functional Materials Development
The molecular architecture of this compound, combining a rigid aromatic core with a flexible aliphatic chain, is a common feature in many functional organic materials, particularly liquid crystals.
Synthesis of Liquid Crystalline Materials and Mesogens
Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. Molecules that form liquid crystalline phases (mesogens) typically consist of a rigid core and one or more flexible terminal chains. This compound can serve as a key intermediate in the synthesis of such mesogens.
By reacting the aryl bromide with a second mesogenic unit, often through a linking group like an ester or an alkyne, a dimeric liquid crystal can be formed. The (5-bromopentyl)oxy group acts as a flexible spacer, which is a critical component in many liquid crystal designs. This spacer decouples the motions of the mesogenic units to some extent and influences the thermal properties and the type of mesophase formed.
Structure-Property Relationships in Liquid Crystals
In liquid crystal design, the length and flexibility of the spacer group are known to have a profound effect on the mesomorphic properties. The pentyl chain in this compound provides a specific degree of flexibility and length that influences the transition temperatures (e.g., melting point and clearing point) and the stability of the liquid crystalline phases.
The terminal bromine on the alkyl chain also offers a reactive handle for further modification, allowing for the synthesis of polymeric liquid crystals or for tethering the mesogen to a surface.
| Feature | Influence on Liquid Crystalline Properties |
| Rigid Bromophenyl Group | Contributes to the anisotropy of the molecule, a prerequisite for liquid crystallinity. |
| Flexible Pentoxy Spacer | Influences transition temperatures and mesophase type. The odd number of atoms can lead to higher thermal stability of the mesophase. |
| Ether Linkage | Adds flexibility and influences the polarity of the molecule. |
| Terminal Alkyl Bromide | Provides a reactive site for the synthesis of polymeric liquid crystals or for surface anchoring. |
Monomer in Polymerization Reactions
This compound can participate in various polymerization reactions, primarily through polycondensation, leveraging the reactivity of its two carbon-bromine bonds. The differential reactivity of the aryl bromide versus the alkyl bromide can be exploited for selective and stepwise polymerization processes.
The presence of bromine atoms in polymers derived from this compound imparts several desirable properties, including flame retardancy and increased refractive index. Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal and chemical stability. uc.eduwikipedia.org By incorporating this compound as a comonomer in the synthesis of polymers like poly(p-phenylene oxide) (PPO), it is possible to create halogenated versions with enhanced characteristics. uc.edunih.gov
The synthesis can proceed via nucleophilic aromatic substitution, where the phenoxide end of a growing polymer chain displaces the aryl bromide of the monomer. The flexible bromopentyl side chain can then be used for subsequent cross-linking reactions to improve the mechanical properties of the final polymer.
Table 1: Potential Properties of Halogenated Poly(arylene ether)s Incorporating this compound
| Property | Anticipated Value/Characteristic | Rationale |
| Glass Transition Temp. (Tg) | 150-220 °C | The rigid aromatic backbone contributes to a high Tg, while the flexible ether chain may slightly lower it compared to fully aromatic polymers. |
| Flame Retardancy | Good | The presence of bromine atoms imparts inherent flame-retardant properties. |
| Refractive Index | > 1.60 | Halogen atoms, particularly bromine, increase the electron density and thus the refractive index of the polymer. |
| Solubility | Soluble in common organic solvents | The flexible alkyl ether side chains can improve solubility compared to rigid-rod polymers. |
Ion-exchange resins are cross-linked polymers containing charged functional groups. youtube.commdpi.comresearchgate.net The alkyl bromide of this compound serves as an excellent electrophilic site for post-polymerization functionalization to introduce ion-exchange capabilities.
After polymerization of the monomer, for instance into a polystyrene-based copolymer, the pendant bromopentyl groups can be reacted with tertiary amines, such as trimethylamine, to form quaternary ammonium (B1175870) salts. youtube.com This process results in a strong base anion-exchange resin. The degree of functionalization, and thus the ion-exchange capacity, can be controlled by the molar ratio of the monomer in the initial polymerization.
Table 2: Synthesis Steps for an Anion-Exchange Resin
| Step | Reaction | Reagents | Functional Group Introduced |
| 1. Polymerization | Free-radical or controlled radical polymerization | Styrene (B11656), AIBN (initiator), this compound | Pendant bromopentyl group |
| 2. Functionalization | Quaternization | Trimethylamine (N(CH₃)₃) | Quaternary ammonium salt [-N(CH₃)₃]⁺Br⁻ |
Components in Electronic and Optoelectronic Devices
The dielectric properties and potential for modification make polymers derived from this compound interesting for applications in electronic and optoelectronic devices.
While this compound itself is not a semiconductor, it can be a precursor for the synthesis of conjugated polymers. Cross-coupling reactions, such as the Kumada coupling, can be employed to form carbon-carbon bonds between aromatic units. wikipedia.orgorganic-chemistry.orgresearchgate.net By reacting the dibromo monomer with a di-Grignard reagent under nickel or palladium catalysis, a poly(p-phenylene) type polymer can be synthesized. nih.gov The ether linkages in the side chains can enhance the solubility and processability of the resulting rigid-rod conjugated polymer, which is often a challenge in this class of materials. researchgate.net The electronic properties of such polymers can be further tuned by the choice of the comonomer in the polymerization.
Polymers containing ether linkages often exhibit good dielectric properties, making them suitable for use as insulating materials. mdpi.commdpi.comacs.orgaps.orgresearchgate.net Poly(arylene ether)s, for example, are known for their low dielectric constant and low dissipation factor, combined with high thermal stability. mdpi.comresearchgate.net The incorporation of this compound into a polymer matrix can contribute to these insulating properties. The flexible ether side chain can disrupt polymer chain packing, leading to a lower dielectric constant. The bromine atoms, while increasing polarity, also contribute to thermal stability. These materials could find applications as dielectric layers in capacitors or as insulating materials in electronic packaging.
Theoretical and Computational Investigations of 1 Bromo 4 5 Bromopentyl Oxy Benzene
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of molecules. These calculations provide fundamental insights into the distribution of electrons, the stability of different conformations, and the intrinsic reactivity of the molecule.
Electronic Structure Analysis (e.g., Charge Distribution, Dipole Moments)
The electronic structure of 1-bromo-4-((5-bromopentyl)oxy)benzene is characterized by the interplay of the electron-withdrawing bromine atoms and the electron-donating ether linkage on the aromatic ring. Analysis of the charge distribution reveals the localization of partial positive and negative charges across the molecule. The bromine atoms and the oxygen atom are expected to be regions of high electron density, bearing partial negative charges, while the carbon atoms bonded to them will exhibit partial positive charges.
Table 1: Illustrative Calculated Electronic Properties for a Simplified Analogous Structure (e.g., 1-Bromo-4-methoxybenzene)
| Property | Calculated Value |
| Dipole Moment (Debye) | 2.15 D |
| Partial Charge on Bromine (Aromatic) | -0.05 e |
| Partial Charge on Oxygen | -0.55 e |
| Partial Charge on Methoxy Carbon | +0.18 e |
Note: These values are illustrative and would vary for the full this compound structure.
Conformational Landscape and Energetics of the Pentyl Ether Chain
Computational methods can map out the potential energy surface of the pentyl chain, revealing the local minima corresponding to stable conformers and the transition states that connect them. The most stable conformer is typically an extended, all-anti arrangement, which minimizes steric hindrance.
Table 2: Representative Relative Energies of Pentyl Chain Conformations
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 |
| Gauche | ~60° | 0.90 |
Note: These are representative values for a simple alkane chain and serve as an illustration.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons.
For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenoxy ring, particularly on the oxygen atom and the aromatic pi system. The LUMO, conversely, is likely to be distributed over the carbon-bromine bonds, especially the more accessible C-Br bond of the pentyl chain, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Table 3: Illustrative FMO Energies for a Related Aromatic Ether
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | -0.2 |
| HOMO-LUMO Gap | 8.3 |
Note: These values are for illustrative purposes and would be specific to the chosen computational method and the exact molecule.
Reaction Mechanism Elucidation: Transition State Theory and Reaction Pathways
Computational chemistry can be used to model potential reaction mechanisms, such as nucleophilic substitution at one of the C-Br centers. By applying Transition State Theory, researchers can locate the transition state structure for a given reaction pathway and calculate its energy. The energy of the transition state relative to the reactants determines the activation energy, which is a critical factor in the reaction rate.
For example, in a reaction with a nucleophile, two primary pathways exist for this compound: substitution at the aromatic bromine or at the pentyl bromine. Computational modeling would likely show that the SN2 reaction at the primary alkyl bromide of the pentyl chain has a significantly lower activation energy than substitution at the sp2-hybridized carbon of the bromobenzene (B47551) ring, which is generally unreactive toward nucleophilic substitution under normal conditions.
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on single molecules in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time, providing insights into intermolecular interactions and bulk properties.
Understanding Solution-Phase Behavior and Intermolecular Interactions
Molecular dynamics simulations of this compound in a solvent (e.g., water or an organic solvent) would reveal how the molecule interacts with its surroundings. These simulations can track the conformational changes of the flexible pentyl chain in solution and analyze the formation of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, between the solute and solvent molecules.
Furthermore, simulations of multiple this compound molecules could elucidate how they interact with each other, for instance, through the stacking of the aromatic rings or interactions between the polar end groups. This information is crucial for understanding properties like solubility and aggregation behavior.
Exploration of Self-Assembly Processes
The molecular architecture of this compound, featuring a rigid aromatic head and a flexible aliphatic tail, suggests its potential to engage in self-assembly processes. Such molecules, often termed "head-and-tail" amphiphiles, can organize into ordered structures like liquid crystals or self-assembled monolayers on surfaces. Computational modeling serves as a powerful tool to predict and analyze these aggregation behaviors.
Molecular dynamics (MD) simulations can be employed to investigate the collective behavior of a large ensemble of this compound molecules. By simulating the system at various temperatures and concentrations, it is possible to predict the formation of different mesophases, such as nematic, smectic, or columnar phases. These simulations can elucidate the role of intermolecular interactions, including van der Waals forces between the pentyl chains, π-π stacking of the benzene (B151609) rings, and halogen bonding involving the bromine atoms, in stabilizing these ordered structures.
Furthermore, computational studies can model the adsorption and self-assembly of this compound on various substrates, such as graphite (B72142) or gold surfaces. These simulations can predict the two-dimensional packing arrangements and the orientation of the molecules relative to the surface, which are crucial for applications in nanoscale devices and surface functionalization.
Structure-Reactivity and Structure-Property Relationships
Computational chemistry offers significant insights into the reactivity of this compound, particularly in predicting the outcomes of synthetic transformations. By calculating the electron density distribution and related properties, the regioselectivity of reactions can be anticipated.
For electrophilic aromatic substitution reactions, the positions on the benzene ring most susceptible to attack can be identified by analyzing the calculated electrostatic potential (ESP) mapped onto the electron density surface. The oxygen atom of the ether linkage is an activating group and directs electrophiles to the ortho and para positions. Since the para position is already substituted with a bromine atom, electrophilic attack is most likely to occur at the ortho positions (C2 and C6).
The reactivity of the two bromine atoms can also be differentiated computationally. The bromine atom attached to the benzene ring is generally less reactive in nucleophilic substitution reactions than the bromine atom at the end of the pentyl chain due to the sp2 hybridization of the carbon atom and resonance effects. Computational methods can quantify this difference by calculating the bond dissociation energies of the C-Br bonds and the activation energies for nucleophilic substitution at each site.
While this compound itself is achiral, stereoselectivity can become a factor in its reactions with chiral reagents or on chiral surfaces. Computational modeling can be used to predict the preferred stereochemical outcome by calculating the energies of the diastereomeric transition states.
Below is a table of hypothetical calculated data to illustrate these concepts.
| Atomic Site | Calculated Electrostatic Potential (ESP) Charge (a.u.) | Predicted Reactivity |
| C2 (ortho to -O-) | -0.15 | Prone to electrophilic attack |
| C3 (meta to -O-) | +0.05 | Less prone to electrophilic attack |
| C(sp3)-Br (alkyl) | +0.10 on C, -0.08 on Br | Susceptible to nucleophilic substitution |
| C(sp2)-Br (aryl) | +0.05 on C, -0.05 on Br | Less susceptible to nucleophilic substitution |
Note: These values are hypothetical and for illustrative purposes.
Computational studies, such as those employing Density Functional Theory (DFT), can quantify the impact of halogen substitution. nih.gov Calculations can reveal changes in the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, halogen substitution lowers the energy of both the HOMO and LUMO. nih.gov The size of the halogen atom also imparts steric effects that can influence the conformation of the molecule and its ability to pack in the solid state. rsc.org
The study of halogenated organic compounds is crucial for developing materials with specific electronic and optical properties for applications in organic electronics. nih.gov The ability to tune these properties by changing the halogen substituent is a key advantage in materials design. researchgate.net
A comparative table of hypothetical calculated electronic properties for this compound and its non-brominated analog, 1-((5-bromopentyl)oxy)benzene, is presented below.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1-((5-bromopentyl)oxy)benzene | -5.80 | -0.20 | 5.60 |
| This compound | -6.05 | -0.55 | 5.50 |
Note: These values are hypothetical and for illustrative purposes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-Bromo-4-((5-bromopentyl)oxy)benzene, and how do reaction conditions impact yield?
- The compound is synthesized via alkylation reactions. For example, reacting quinazoline-2,4(1H,3H)-dione with 1-bromo-4-[(5-bromopentyl)oxy]benzene in DMF at 80°C for 24 hours in the presence of K₂CO₃ yields the target compound with 85% efficiency . Key factors include solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), base strength (K₂CO₃ facilitates deprotonation), and prolonged heating to drive the reaction to completion.
Q. Which characterization techniques are critical for verifying the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups like ether linkages (C-O-C stretch ~1100 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. How does the reactivity of this compound compare to structurally similar brominated benzene derivatives?
- The dual bromine atoms enhance electrophilicity, making it more reactive in nucleophilic substitutions compared to mono-brominated analogs (e.g., 1-bromo-4-methoxybenzene). The pentyloxy chain introduces steric bulk, which may slow reactions at the para position but improves solubility in organic solvents .
Advanced Research Questions
Q. What palladium-catalyzed cross-coupling strategies can functionalize this compound?
- Suzuki-Miyaura coupling with arylboronic acids can replace the bromine atom to form biaryl ethers. Buchwald-Hartwig amination is feasible for introducing amines. Optimizing catalyst systems (e.g., Pd(OAc)₂ with ligands like XPhos) and reaction temperatures (80–100°C) improves selectivity and yield .
Q. What role does this compound play in antiviral drug development?
- It serves as a key intermediate in synthesizing uracil derivatives, such as 1-[5-(4-bromophenoxy)pentyl]-3-(naphthalen-1-ylmethyl)quinazolin-2,4(1H,3H)-dione, which inhibit human cytomegalovirus (HCMV) replication. Structure-activity relationship (SAR) studies focus on modifying the pentyloxy chain to enhance antiviral potency .
Q. How can computational methods guide the design of derivatives for material science applications?
- Density Functional Theory (DFT) calculations predict electronic properties and stability of derivatives. For instance, brominated benzene analogs are precursors for graphene nanoribbons, where edge functionalization (e.g., bromine) controls conductivity and bandgap .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Scaling alkylation reactions requires optimizing mixing efficiency and heat transfer. Continuous flow reactors reduce reaction times and improve reproducibility compared to batch processes. Purification via column chromatography may be replaced with recrystallization or distillation for industrial-scale production .
Methodological Guidance
- Optimizing Cross-Coupling Reactions : Screen Pd catalysts (e.g., PdCl₂, Pd(PPh₃)₄) with varying ligands (e.g., biphenyl, tri-tert-butylphosphine) to balance activity and stability. Use microwave-assisted synthesis to reduce reaction times .
- Troubleshooting Low Yields : Confirm anhydrous conditions to prevent side reactions. Monitor bromide displacement via TLC or GC-MS to identify incomplete conversions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
